molecular formula C14H18N4S B6460740 1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2548993-30-0

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B6460740
CAS RN: 2548993-30-0
M. Wt: 274.39 g/mol
InChI Key: YLCAVWASIPUEIU-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (1-PE-4-TDP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a substituted piperazine derivative with a phenylethyl substituent at position 1 and a thiadiazol-3-yl substituent at position 4. This compound has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.

Scientific Research Applications

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied in a variety of scientific research applications. It has been used as a ligand for the study of copper-catalyzed aziridination reactions, as a reagent for the synthesis of novel heterocyclic compounds, and as a ligand for the catalytic asymmetric hydrogenation of ketones. Additionally, it has been studied for its potential use in the synthesis of biologically active compounds, such as antifungal agents and inhibitors of the enzyme cyclooxygenase-2.

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is not well understood. However, it is believed that the thiadiazol-3-yl substituent of this compound is responsible for its biological activity. This substituent is thought to interact with cell membranes, proteins, and enzymes, resulting in changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the enzyme cyclooxygenase-2, resulting in decreased levels of prostaglandin E2 in cells. Additionally, this compound has been found to have antifungal activity, as well as the ability to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable and can be stored for extended periods of time. However, this compound is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has potential for use in a variety of scientific research applications. One potential future direction is the development of new antifungal agents and inhibitors of the enzyme cyclooxygenase-2. Additionally, this compound could be used in the synthesis of novel heterocyclic compounds, as well as for the catalytic asymmetric hydrogenation of ketones. Furthermore, this compound could be used to study the interaction of cell membranes, proteins, and enzymes, as well as the effects of these interactions on biochemical and physiological processes. Finally, further research is needed to better understand the mechanism of action of this compound in order to more accurately predict its effects in laboratory experiments.

Synthesis Methods

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized through a two-step process. The first step involves the reaction of 1-phenylethylmagnesium bromide with 1,2,5-thiadiazol-3-yl chloride in the presence of 1,4-dioxane. This reaction results in the formation of this compound. The second step involves the hydrolysis of this compound with hydrochloric acid, which results in the formation of this compound hydrochloride.

properties

IUPAC Name

3-[4-(1-phenylethyl)piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-12(13-5-3-2-4-6-13)17-7-9-18(10-8-17)14-11-15-19-16-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCAVWASIPUEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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